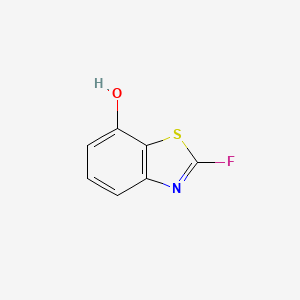

2-Fluor-7-hydroxybenzothiazol

Übersicht

Beschreibung

2-Fluoro-7-hydroxybenzothiazole is an organic compound with the molecular formula C7H4FNOS . It is used for research purposes and is not intended for human or veterinary use.

Synthesis Analysis

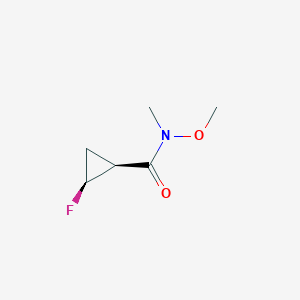

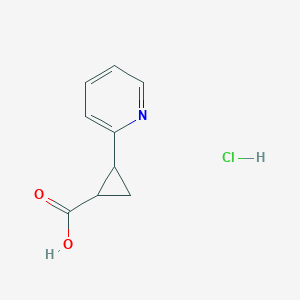

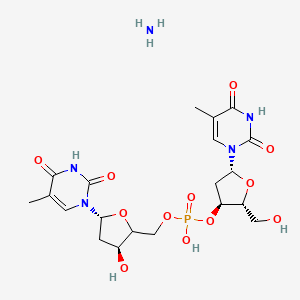

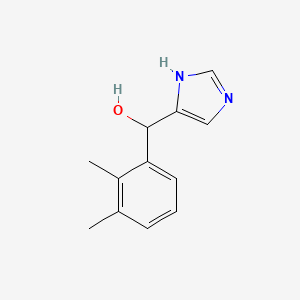

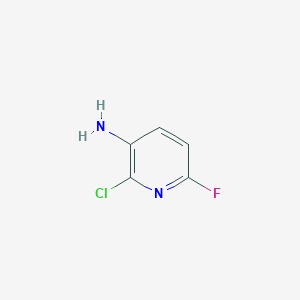

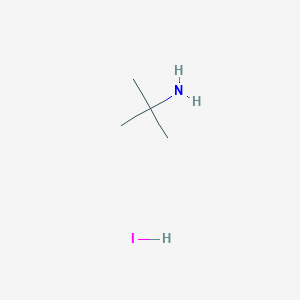

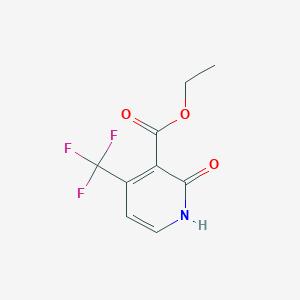

The synthesis of 2-arylbenzothiazoles, which includes 2-Fluoro-7-hydroxybenzothiazole, often involves the use of 2-aminothiophenol and diversely substituted aldehydes . Modern synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures .Molecular Structure Analysis

The molecular structure of 2-Fluoro-7-hydroxybenzothiazole consists of a benzothiazole core with a fluorine atom at the 2nd position and a hydroxy group at the 7th position .Chemical Reactions Analysis

Benzothiazoles, including 2-Fluoro-7-hydroxybenzothiazole, are versatile scaffolds in pharmaceutical chemistry. The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles .Physical and Chemical Properties Analysis

The molecular weight of 2-Fluoro-7-hydroxybenzothiazole is 169.18 g/mol. More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Intrazelluläre Detektion von Cu²⁺-Ionen

„2-Fluor-7-hydroxybenzothiazol“-Derivate weisen AIE (Aggregation-induzierte Verstärkung)- und ESIPT (intramolekulare Protonenübertragung im angeregten Zustand)-Eigenschaften auf, die besonders nützlich für die intrazelluläre Detektion von Kupferionen (Cu²⁺) sind. Diese Verbindungen können Cu²⁺-Ionen mit hoher Sensitivität nachweisen und wurden in der Bio-Bildgebung verwendet, um den Kupfergehalt in lebenden Zellen zu überwachen .

Antikrebsanwendungen

Diese Hydroxybenzothiazol-Derivate haben in Antikrebsanwendungen Potenzial gezeigt. Sie wurden an verschiedenen Krebszelllinien wie MG63 und HeLa getestet und zeigten ihre Fähigkeit, als Antikrebsmittel zu wirken. Die Wirksamkeit der Verbindungen in der Bio-Bildgebung und Antikrebsaktivität unterstreicht ihre Bedeutung in der pharmazeutischen Chemie .

Massnahmen zur Fälschungssicherheit

Die einzigartigen Fluoreszenzeigenschaften von „this compound“ machen es für die Entwicklung von Sicherheitslabels geeignet. Diese Labels können verwendet werden, um die Fälschung von Produkten zu verhindern, die Echtheit zu gewährleisten und geistiges Eigentum zu schützen .

Pharmazeutische Chemie

Die strukturelle Vielfalt und die pharmakologischen Eigenschaften von Benzothiazol-Derivaten machen sie für die Suche nach neuen Therapeutika unerlässlich. Die 2. Position am Benzothiazolring kann durch Substitution mit verschiedenen Gruppen zu signifikanten Veränderungen der biologischen Aktivität führen, was zur Entwicklung neuer Medikamente führt .

Elektrophosphoreszierende Materialien

Benzothiazol-Derivate werden als elektrophosphoreszierende Emitter in OLEDs (organische Leuchtdioden) verwendet. Ihre Fähigkeit, bei elektrischer Anregung Licht auszustrahlen, macht sie wertvoll im Bereich der Optoelektronik .

Verfolgung der Enzymaktivität

Diese Verbindungen können aufgrund ihrer Fluoreszenzeigenschaften zur Verfolgung der Enzymaktivität eingesetzt werden. Diese Anwendung ist entscheidend für das Verständnis biologischer Prozesse und die Entwicklung von Assays für enzymbezogene Studien .

Wirkmechanismus

Target of Action

2-Fluoro-7-hydroxybenzothiazole, like other benzothiazole derivatives, is known to interact with a variety of biological targets. Benzothiazoles play a key role in the design of biologically active compounds . They exhibit a broad spectrum of biological activity, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects . .

Mode of Action

Some compounds have been found to have a membrane perturbing mode of action and an intracellular mode of action due to binding with DNA .

Biochemical Pathways

Benzothiazole derivatives have been found to inhibit the dpre1 target, which is involved in the cell wall biosynthesis of mycobacterium tuberculosis .

Result of Action

Benzothiazole derivatives have been found to exhibit potent activity against clinically relevant pathogens such as ecoli .

Action Environment

This compound has been found to be persistent in the environment and to have high leachability .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

2-Fluoro-7-hydroxybenzothiazole plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . These interactions can inhibit the activity of these enzymes, leading to potential antibacterial effects. Additionally, 2-Fluoro-7-hydroxybenzothiazole has been shown to interact with biofilm formation and cell wall permeability, further contributing to its antimicrobial properties .

Cellular Effects

2-Fluoro-7-hydroxybenzothiazole affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce oxidative stress in cells, leading to changes in gene expression related to oxidative damage . It also affects cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses. For example, it has been found to inhibit the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation .

Molecular Mechanism

The molecular mechanism of 2-Fluoro-7-hydroxybenzothiazole involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes such as DNA gyrase and topoisomerase IV, inhibiting their activity . This inhibition disrupts DNA replication and transcription, leading to antibacterial effects. Additionally, 2-Fluoro-7-hydroxybenzothiazole can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Fluoro-7-hydroxybenzothiazole change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Fluoro-7-hydroxybenzothiazole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been observed to cause persistent oxidative stress and changes in cellular metabolism, indicating potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 2-Fluoro-7-hydroxybenzothiazole vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as antibacterial activity and modulation of cell signaling pathways . At high doses, it can cause toxic or adverse effects, including oxidative stress, disruption of cellular metabolism, and potential damage to vital organs . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

2-Fluoro-7-hydroxybenzothiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that can further interact with cellular processes . These metabolic pathways can affect the compound’s activity, stability, and overall biological effects. For instance, the interaction with cytochrome P450 enzymes can influence the rate of metabolism and the formation of active or inactive metabolites .

Transport and Distribution

The transport and distribution of 2-Fluoro-7-hydroxybenzothiazole within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins, influencing its localization and accumulation within cells . Studies have shown that 2-Fluoro-7-hydroxybenzothiazole can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The distribution within tissues can also affect its therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of 2-Fluoro-7-hydroxybenzothiazole plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it has been observed to localize in the nucleus, where it interacts with DNA and regulatory proteins, influencing gene expression and cellular processes . The subcellular localization can also affect the compound’s stability and degradation, further influencing its biological activity.

Eigenschaften

IUPAC Name |

2-fluoro-1,3-benzothiazol-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNOS/c8-7-9-4-2-1-3-5(10)6(4)11-7/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTVXHZQBKGSGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)SC(=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1408574.png)

![[2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride](/img/structure/B1408589.png)

![2-oxa-5,8-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1408590.png)

![Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1408593.png)